3-Bromo-6-phenylpyridin-2-amine
Description
Overview of Substituted Pyridin-2-amine Scaffolds in Modern Chemical Research
Substituted pyridin-2-amine scaffolds are a cornerstone in modern chemical research and drug discovery. rsc.orgrsc.orgnih.govresearchgate.netnih.gov The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent feature in over 7,000 drug molecules. rsc.orgrsc.org Its presence is not only common in synthetic pharmaceuticals but also in naturally occurring compounds like alkaloids and vitamins. rsc.orgrsc.orgnih.gov The basicity and aqueous solubility of the pyridine moiety often enhance the pharmacological properties of drug candidates. nih.gov
The versatility of the pyridin-2-amine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity. rsc.orgrsc.org Researchers have successfully incorporated this scaffold into compounds targeting a diverse set of diseases, including bacterial infections, viral illnesses, cancer, and inflammatory conditions. nih.govnih.gov For instance, derivatives of 2-aminopyridine (B139424) have shown promise as antibacterial agents and have been investigated for their efficacy against various cancer cell lines. nih.gov The ability to introduce different substituents at various positions on the pyridine ring allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. rsc.orgrsc.org
Academic Significance of Halogenated Phenylpyridin-2-amines in Heterocyclic Chemistry
The introduction of halogen atoms, such as bromine, into the phenylpyridin-2-amine structure holds considerable academic significance in heterocyclic chemistry. Halogenation can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can influence its biological activity. nih.gov In many cases, halogenated compounds have shown enhanced potency as inhibitors of various enzymes, making them attractive candidates for drug development. nih.gov
Specifically, the presence of a bromine atom on the pyridine ring can introduce the potential for halogen bonding, a type of non-covalent interaction that can play a crucial role in molecular recognition and binding to biological targets. nih.gov The study of halogenated heterocycles provides valuable insights into structure-activity relationships (SAR), helping chemists to design more potent and selective molecules. mdpi.com For example, research on chloro-substituted pyrazin-2-amine copper(I) bromide complexes has demonstrated a degree of structural predictability, which is valuable for the design of new materials. mdpi.com
Research Objectives and Scope of Investigation for 3-Bromo-6-phenylpyridin-2-amine Systems
The primary research objective for systems involving this compound is to explore its potential as a versatile building block for the synthesis of more complex molecules with novel biological activities. The presence of three distinct functional groups—a bromo substituent, a phenyl group, and an amine—offers multiple avenues for chemical modification.
The scope of investigation for this compound includes:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. This also involves thorough characterization using modern analytical techniques such as NMR spectroscopy and mass spectrometry.
Chemical Reactivity: Studying the reactivity of the bromo, phenyl, and amino groups to understand how the molecule can be further functionalized. For example, the bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups. mdpi.com
Structural Analysis: Investigating the three-dimensional structure of the molecule and its derivatives to understand how its conformation influences its properties.
Biological Evaluation: Screening the compound and its derivatives for a range of biological activities to identify potential therapeutic applications.
Detailed Research Findings
Research into this compound and related structures has yielded valuable data regarding their synthesis and properties.
For instance, the synthesis of related 2-Bromo-6-alkylaminopyridines has been achieved through pressure tube methods, reacting 2,6-Dibromopyridine (B144722) with primary amines like methylamine. georgiasouthern.edu These reactions were monitored by thin-layer chromatography and the products characterized by 1H and 13C NMR, with yields of 54.1% for 2-Bromo-6-methylaminopyridine. georgiasouthern.edu
Table 1: Spectroscopic Data for a Related Compound: 2-(benzylamino)-4-phenylnicotinonitrile nih.gov
| Technique | Data |
| ¹H NMR (600 MHz, CDCl₃) | δ 8.33 (d, J = 5.1 Hz, 1H), 7.62 – 7.58 (m, 2H), 7.55 – 7.48 (m, 3H), 7.44 – 7.36 (m, 4H), 7.35 – 7.30 (m, 1H), 6.72 (d, J = 5.1 Hz, 1H), 5.71 (t, J = 4.8 Hz, 1H), 4.79 (d, J = 5.5 Hz, 2H) |
| ¹³C{¹H} NMR (150 MHz, CDCl₃) | δ 159.2, 154.4, 152.0, 138.4, 136.7, 129.7, 128.8, 128.7, 128.1, 127.7, 127.5, 116.8, 113.1, 90.1, 45.5 |
Crystallographic data for a similar compound, 3-Bromopyridin-2-amine, reveals that molecules form inversion dimers through N—H⋯N hydrogen bonds. nih.gov These dimers further assemble into two-dimensional layers via C—Br⋯Br halogen bonding. nih.gov
Table 2: Crystallographic Data for 3-Bromopyridin-2-amine nih.gov
| Parameter | Value |
| Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.02 |
| Crystal System | Monoclinic |
| a | 12.2179 (6) Å |
| b | 4.0007 (2) Å |
| c | 12.8451 (6) Å |
| β | 109.731 (3)° |
| Volume | 591.01 (5) ų |
| Z | 4 |
The investigation into related halogenated pyridines continues to provide a foundation for understanding the potential of this compound in the development of new functional materials and therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYWFGCZYHTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648880 | |
| Record name | 3-Bromo-6-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097725-77-3 | |
| Record name | 3-Bromo-6-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 6 Phenylpyridin 2 Amine and Its Analogues
Direct Synthesis Approaches to 3-Bromo-6-phenylpyridin-2-amine Core Structures
Direct synthesis methods aim to construct the this compound core in a limited number of steps. One notable approach involves the reaction of 2-amino-6-phenylpyridine (B30124) with nitrous acid in the presence of hydrobromic acid to form a diazonium salt, which is then converted to the desired product. Another method is the lithiation of 6-phenylpyridine followed by quenching with a bromine source. These direct approaches are valued for their efficiency in creating the core structure.
Precursor Synthesis and Sequential Functionalization Routes
A more common and versatile strategy involves the stepwise synthesis from simpler precursors. This multi-step approach allows for greater control over the substitution pattern and the introduction of various functional groups.
Generation of Halogenated Pyridine (B92270) Intermediates
The synthesis often begins with the halogenation of a pyridine ring. For instance, 2,6-dibromopyridine (B144722) can be synthesized from pyridine-N-oxide by reacting it with mercuric acetate (B1210297) and then with bromine. researchgate.net A more recent and selective method for introducing a halogen at the 3-position of a pyridine ring involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.govnsf.govalfa-chemistry.comresearchgate.net This one-pot protocol is effective for a range of substituted pyridines, including complex drug-like molecules. chemrxiv.orgnih.govnsf.gov
Introduction of Phenyl Moiety through Arylation Strategies
The phenyl group is typically introduced via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form the aryl-pyridine bond. researchgate.netrsc.orgrsc.org For example, (6-phenylpyridin-2-yl)pyrimidine derivatives can be synthesized through a combination of a Biginelli multi-component condensation and a Suzuki C-C cross-coupling. researchgate.netrsc.orgrsc.org
Amination Strategies for Pyridin-2-amine Formation
The final step in this sequential approach is the introduction of the amine group at the 2-position of the pyridine ring. The Buchwald-Hartwig amination is a highly effective method for this transformation, allowing for the formation of an aromatic amine from an aryl halide. researchgate.net This reaction is known for its generality and the use of a palladium catalyst with electron-rich ligands. researchgate.net Other amination methods include reacting phosphonium (B103445) salt derivatives of pyridines with sodium azide (B81097) or using base-promoted amination of polyhalogenated pyridines in water. acs.orgnih.gov
Cross-Coupling Reactions in Pyridin-2-amine Synthesis
Cross-coupling reactions are indispensable in the synthesis of this compound and its analogs, particularly for forming the carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Suzuki Cross-Coupling Methodologies for Aryl-Pyridine Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating the aryl-pyridine bond. organic-chemistry.org This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgnih.gov The synthesis of 5-aryl-2-methylpyridin-3-amine derivatives has been successfully achieved using Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov The reaction conditions are generally mild, and the starting materials are often commercially available, making this a widely used method in both academic and industrial research. organic-chemistry.orgnih.gov
| Catalyst System | Substrates | Key Features |
| Pd(dppf)Cl₂ / TBAB | 2,6-dibromopyridine, phenylboronic acid | High yield (93%) in a 1,4-dioxane/water system. |
| Pd(PPh₃)₄ / K₃PO₄ | 5-bromo-2-methylpyridin-3-amine, arylboronic acids | One-pot synthesis of novel pyridine derivatives in moderate to good yields. nih.gov |
| CataXCium A Pd G3 | ortho-bromoanilines, boronic esters | Effective for a wide range of substrates, including those with unprotected anilines. nih.gov |
This table summarizes various palladium catalyst systems used in Suzuki cross-coupling reactions for the synthesis of phenyl-substituted pyridines.
Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N Bond Formation)
Transition metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-nitrogen (C-N) bonds, a key step in synthesizing many nitrogen-containing compounds. nih.govresearchgate.net The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions. youtube.comyoutube.com
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds using a palladium catalyst with a phosphine (B1218219) ligand. youtube.comnih.gov This reaction is effective for coupling amines with aryl halides. youtube.com For substrates like 3-halo-2-aminopyridines, challenges can arise, including the potential for the aminopyridine to chelate with the palladium catalyst, which can hinder the reaction. nih.gov However, the use of specific catalyst systems, such as those based on RuPhos and BrettPhos precatalysts with LiHMDS as a base, has enabled the successful C-N cross-coupling of unprotected 3-halo-2-aminopyridines with various primary and secondary amines. nih.govresearchgate.net
The Ullmann condensation traditionally uses copper to catalyze the coupling of aryl halides with amines, often requiring high temperatures. youtube.com Modern methods use catalytic amounts of copper with ligands to facilitate the reaction under milder conditions. rsc.org This approach is particularly useful for the C-N cross-coupling of N-heterocycles. researchgate.net For instance, copper-catalyzed methods have been developed for the selective amination of halopyridines. rsc.org
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium with phosphine ligands youtube.com | Copper youtube.com |
| Substrates | Aryl halides/triflates and amines youtube.com | Aryl halides and amines youtube.com |
| Conditions | Generally milder conditions | Traditionally harsh, modern methods are milder youtube.comrsc.org |
| Key Innovation | Development of bulky, electron-rich phosphine ligands youtube.com | Use of catalytic copper and ligands rsc.org |
Metal-Free Approaches for Selective C-N Bond Formation in Halogenated Pyridines
While metal-catalyzed reactions are powerful, metal-free alternatives for C-N bond formation are gaining traction due to their potential for lower cost and reduced metal contamination. nih.govnih.gov A primary metal-free method for functionalizing halogenated pyridines is Nucleophilic Aromatic Substitution (SNAr). acs.orgwikipedia.org
The reactivity of a halopyridine in an SNAr reaction is influenced by the electronic properties of the pyridine ring. wikipedia.org The pyridine nitrogen atom makes the ring electron-deficient, particularly at the C2 and C6 positions, making them susceptible to nucleophilic attack. wikipedia.orgyoutube.com For 3-bromopyridines, the C3 position is less activated for SNAr compared to the C2 or C4 positions. acs.org Consequently, forcing conditions such as high temperatures or strong bases may be required for the substitution to occur. acs.orgacs.org The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I, due to the high electronegativity of fluorine which strongly polarizes the carbon-halogen bond. reddit.com
Recent advancements have explored novel strategies for metal-free C-N bond formation, including the use of silylboronate-mediated couplings for organic fluorides and photochemical methods. nih.govnih.govresearchgate.net These emerging techniques offer potential new pathways for the synthesis of complex aminopyridines. nih.govnih.gov
Ring-Forming and Intramolecular Cyclization Strategies
Multicomponent reactions (MCRs) are highly efficient, atom-economical processes that combine three or more reactants in a single step to create complex molecules. scielo.bracsgcipr.org Several MCRs are established for synthesizing the pyridine ring. acsgcipr.org
One of the most well-known is the Hantzsch pyridine synthesis , which condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org The Guareschi-Thorpe reaction provides access to pyridone derivatives through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. acsgcipr.org
For the synthesis of 2-aminopyridine (B139424) derivatives, a four-component reaction between a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate has been shown to be effective. scielo.brresearchgate.net This method, often catalyzed by copper nanoparticles, produces a variety of substituted 2-amino-3-cyanopyridines in good yields. scielo.brresearchgate.net Another approach involves a three-component reaction of enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov Catalyst-free, three-component reactions in water involving 2-aminopyridines, aldehydes, and isocyanides have also been reported. researchgate.net
| Reaction Name | Reactants | Product Type |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia source acsgcipr.org | 1,4-Dihydropyridine (oxidized to pyridine) acsgcipr.org |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-dicarbonyl compound acsgcipr.org | Pyridone derivative acsgcipr.org |
| Four-Component | Ketone, aldehyde, malononitrile, ammonium acetate scielo.brresearchgate.net | 2-Amino-3-cyanopyridine scielo.brresearchgate.net |
| Three-Component | Enaminone, malononitrile, primary amine nih.gov | 2-Aminopyridine derivative nih.gov |
Pyridinone derivatives are an important class of heterocycles, and intramolecular cyclization is a key strategy for their synthesis. frontiersin.org Starting from a substituted 2-aminopyridine, fused pyridinone systems can be constructed.
One common method involves the acylation of the 2-amino group with a reagent containing a suitable functional group for cyclization. For example, intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)acetamides in the presence of a base can yield 4,6-dimethylpyridin-2(1H)-ones. researchgate.netosi.lv
Another strategy involves functionalizing a different position on the pyridine ring, followed by cyclization. For instance, a palladium-catalyzed coupling of a halopyrimidine with crotonic acid, followed by intramolecular cyclization, can yield a pyrido[2,3-d]pyrimidin-7(8H)-one system. nih.gov Similarly, condensation reactions can be employed. For example, condensation of a pyrimidine (B1678525) ester with ethyl acetate can lead to a 5-hydroxy substituted pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for Aminopyridines
The application of green chemistry principles is crucial for developing sustainable synthetic methods for aminopyridines. rsc.orgnih.gov This involves maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic instead of stoichiometric reagents. acsgcipr.orgnih.gov
MCRs are inherently green due to their high atom economy. acsgcipr.org The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, further enhances the sustainability of these reactions. nih.govijcrcps.com For example, the synthesis of N-benzylidenepyridine-2-amine, a Schiff base derived from 2-aminopyridine, has been achieved in high yield at room temperature using an ethanol-water mixture, offering a greener alternative to conventional methods that require refluxing in ethanol. ijcrcps.com
Microwave-assisted synthesis can often reduce reaction times and improve yields, contributing to energy efficiency. acsgcipr.org The development of metal-free catalytic systems also aligns with green chemistry principles by avoiding the use of potentially toxic and costly heavy metals. nih.gov
The choice of starting materials is also a key consideration. The use of bio-renewable feedstocks, where possible, can significantly improve the environmental profile of a synthetic route. rsc.org For example, a green production method for 2-aminomethylpiperidine has been developed from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org
Reaction Mechanisms and Reactivity Studies of 3 Bromo 6 Phenylpyridin 2 Amine Systems
Mechanistic Investigations of Catalyzed Cross-Coupling Reactions
The bromine substituent at the 3-position of 3-Bromo-6-phenylpyridin-2-amine makes it an ideal candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a widely employed method for the arylation of this and related pyridine (B92270) systems. beilstein-journals.orglibretexts.org
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The reaction is initiated by the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic group from an organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst, allowing the cycle to continue. libretexts.org
The efficiency and outcome of these cross-coupling reactions are influenced by several factors, including the nature of the palladium catalyst, the ligands employed, the base, and the solvent. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. The choice of base is also critical for the activation of the organoboron species.
A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids provided insights into the regioselectivity of such couplings on a polysubstituted pyridine ring. The study revealed that the substitution pattern is influenced by both steric and electronic effects, with the reaction proceeding sequentially at different bromine-substituted positions. beilstein-journals.org While this study was not on this compound itself, the findings suggest that the electronic environment of the pyridine ring and the steric hindrance around the bromine atom in the target molecule would similarly play a crucial role in directing the outcome of cross-coupling reactions.
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-amino-pyridine substrates.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/Water | 100 | Varies | arkat-usa.org |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | Good to Excellent | nih.gov |
C-H Activation and Cyclometallation Processes in Pyridin-2-amine Architectures
The 2-aminopyridine (B139424) and 6-phenylpyridine moieties within this compound provide handles for directed C-H activation and cyclometallation reactions. These processes are powerful tools for the regioselective functionalization of otherwise inert C-H bonds. rsc.org
The nitrogen atom of the pyridine ring and the amino group can act as directing groups, coordinating to a transition metal center and bringing it in close proximity to specific C-H bonds. This facilitates the cleavage of the C-H bond and the formation of a metallacycle. rsc.org The 6-phenyl group offers an ortho C-H bond on the phenyl ring that is particularly susceptible to cyclometallation, forming a stable five-membered palladacycle or related metallacycle. nih.govresearchgate.netmdpi.com
Studies on 2-phenylpyridine (B120327) and its derivatives have shown that cyclopalladation readily occurs at the ortho-position of the phenyl ring. nih.govresearchgate.net The reaction typically proceeds via an electrophilic attack of the palladium catalyst on the electron-rich aromatic ring. The resulting cyclometallated complexes are valuable intermediates for further functionalization.
Furthermore, the 2-aminopyridine unit can also direct C-H activation. rsc.org The amino group can coordinate to the metal center, directing the activation of the C-H bond at the 3-position of the pyridine ring or, in the case of N-aryl-2-aminopyridines, the ortho C-H bond of the N-aryl substituent. rsc.org In the context of this compound, the presence of the bromine atom at the 3-position would likely preclude C-H activation at this site, making the ortho C-H bond of the 6-phenyl group the more probable site for cyclometallation.
The following table provides examples of metal catalysts used in C-H activation and cyclometallation of phenylpyridine and aminopyridine systems.
| Metal Catalyst | Directing Group | Activated C-H Bond | Product Type | Reference |
| Pd(OAc)₂ | Pyridine-N | Phenyl C-H (ortho) | Palladacycle | nih.gov |
| [RuCl₂(p-cymene)]₂ | Amino Group | Aryl C-H (ortho) | Ruthenacycle | rsc.org |
| [RhCp*Cl₂]₂ | Pyridine-N | Phenyl C-H (ortho) | Rhodacycle | acs.org |
Regioselectivity and Site-Selectivity in Functionalization Reactions of Pyridine Rings
The regioselectivity of functionalization reactions on the this compound ring is dictated by the interplay of the electronic and steric effects of the three substituents. The amino group at the 2-position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The bromine at the 3-position is a deactivating group but also an ortho-, para-director. The phenyl group at the 6-position is a weakly activating group.
For electrophilic aromatic substitution, the powerful activating effect of the amino group would be expected to dominate, directing incoming electrophiles to the 5-position, which is para to the amino group. The 3-position is blocked by the bromine atom, and the 4-position is sterically hindered by the adjacent bromine and phenyl groups.
In the case of directed ortho-metalation (DoM), the 2-amino group can act as a directing group for lithiation. wikipedia.orgbaranlab.orgharvard.eduorganic-chemistry.org This would typically direct the deprotonation to the 3-position. However, the presence of the bromine atom at this position makes a halogen-metal exchange reaction more likely than C-H activation. Lithiation at the 5-position could also be possible, directed by the amino group.
A study on the regioselective lithiation of 3- and 4-chloropyridines demonstrated that the choice of the lithiating agent and reaction conditions can significantly influence the site of metalation. researchgate.net This suggests that by carefully selecting the reagents, it might be possible to achieve site-selective functionalization of this compound.
Examination of Electrophilic and Nucleophilic Substitution Pathways
Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.comyoutube.comyoutube.com However, the presence of the strongly activating amino group at the 2-position in this compound significantly enhances the ring's reactivity towards electrophiles. As discussed in the previous section, electrophilic attack is most likely to occur at the 5-position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, especially at the 2- and 4-positions. youtube.comkhanacademy.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In this compound, the bromine atom at the 3-position is not at an activated position for a typical SNAr reaction. However, the presence of the electron-withdrawing phenyl group and the pyridine nitrogen might provide some activation. Nucleophilic substitution of the bromine atom would likely require harsh reaction conditions or the use of a strong nucleophile.
Reactivity Profiles of Amino and Halogen Substituents in Pyridin-2-amine Derivatives
Reactivity of the Amino Group: The amino group at the 2-position of the pyridine ring exhibits typical reactivity for an aromatic amine. It can be acylated, alkylated, and can participate in the formation of Schiff bases. The nucleophilicity of the amino group can be modulated by the electronic properties of the pyridine ring. The presence of the electron-withdrawing bromine and phenyl groups might slightly reduce the basicity and nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine. The amino group can also be a site for diazotization followed by various transformations.
Reactivity of the Halogen Substituent: The bromine atom at the 3-position is the most versatile handle for further functionalization of the molecule. As discussed in section 3.1, it readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. libretexts.org It can also be displaced by strong nucleophiles under certain conditions. Furthermore, the bromine atom can undergo halogen-metal exchange with organolithium reagents to generate a lithiated pyridine species, which can then be reacted with various electrophiles. wikipedia.org
A study on the synthesis of 2-amino-1-methyl-6-bromoimidazolo[4,5-b]pyridine and its subsequent Suzuki coupling with phenylboronic acid demonstrates the utility of a bromo-substituted aminopyridine derivative in building more complex molecular architectures. arkat-usa.org
The following table summarizes the reactivity of the functional groups in this compound.
| Functional Group | Position | Common Reactions |
| Amino | 2 | Acylation, Alkylation, Diazotization, Directing group for C-H activation |
| Bromo | 3 | Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination, Halogen-metal exchange |
| Phenyl | 6 | Electrophilic Aromatic Substitution (on the phenyl ring), Site for C-H activation (ortho) |
Advanced Derivatization and Structural Modification Strategies
Systematic Functionalization of the Pyridine (B92270) Ring System
The pyridine ring of 3-Bromo-6-phenylpyridin-2-amine is adorned with three distinct functional groups, each providing a unique handle for chemical modification. This allows for a modular approach to the synthesis of new analogues, where each part of the molecule can be altered independently to fine-tune its properties.
The bromine atom at the C3 position is a particularly valuable site for modification, primarily through transition metal-catalyzed cross-coupling reactions. This halogen allows for the introduction of a wide variety of substituents, fundamentally altering the compound's steric and electronic properties.
Palladium-catalyzed reactions are the most prominent in this context:
Suzuki-Miyaura Coupling : This reaction is widely used to form new carbon-carbon bonds by coupling the bromopyridine with various aryl or vinyl boronic acids. rsc.orgmdpi.com This strategy has been successfully applied to synthesize a range of 5-aryl-substituted 2-methylpyridin-3-amine derivatives from the corresponding 5-bromo precursor. mdpi.com
Buchwald-Hartwig Amination : This method enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C3 position. Optimized conditions for this amination on similar heterocyclic systems often involve a palladium catalyst, a suitable phosphine (B1218219) ligand like Xantphos, and a base. nih.govnih.gov
Sonogashira Coupling : This reaction facilitates the formation of carbon-carbon bonds between the bromopyridine and terminal alkynes, introducing alkynyl moieties. This has been used in the synthesis of phenethyl analogues of pyridin-2-amines. nih.gov
Other Palladium-Catalyzed Reactions : Beyond these, other cross-coupling reactions like Heck (for introducing alkenes), Stille (using organotin reagents), and cyanation (to install a nitrile group) are also viable methods for derivatizing the bromine position.
These transformations are crucial for building molecular complexity and are frequently employed in the synthesis of libraries of compounds for biological screening.
Table 1: Key Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Reagent | Catalyst System (Typical) | Bond Formed | Introduced Substituent |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C-C | Aryl, Vinyl |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | C-N | Amino |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) | Alkynyl |
The primary amine at the C2 position is a versatile nucleophile and a key site for a variety of chemical transformations. Its reactivity allows for the attachment of diverse functional groups, influencing the compound's solubility, hydrogen bonding capability, and biological activity.
Common transformations include:
N-Acylation : The amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide derivatives. researchgate.netmdpi.com This is a common strategy to protect the amine or to introduce specific acyl groups that may interact with biological targets. For instance, the N-acetyl derivative of 5-bromo-2-methylpyridin-3-amine (B1289001) has been used as a key intermediate in Suzuki coupling reactions. mdpi.com
Schiff Base Formation : Condensation with various aldehydes and ketones yields imines, also known as Schiff bases. nih.govresearchgate.netnih.gov This reaction is often reversible and provides a straightforward method to introduce a wide range of substituted aryl or alkyl groups.
N-Alkylation : The amine can be alkylated using alkyl halides or via reductive amination, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Cyclization Reactions : The 2-aminopyridine (B139424) motif is a classic precursor for the synthesis of fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives, which are of significant interest in medicinal chemistry. nih.gov
The phenyl ring at the C6 position, while generally less reactive than the other functional groups, can be modified through C-H functionalization reactions. These advanced synthetic methods allow for the direct introduction of new substituents onto the phenyl ring without pre-functionalization. A notable example is the use of a ruthenium-photoredox, palladium-catalyzed C-H arylation, where the pyridin-2-yl)pyrimidine moiety acts as a directing group to functionalize the adjacent phenyl ring. rsc.org This strategy enables the late-stage modification of the phenyl group, which is highly valuable for structure-activity relationship studies.
Synthesis of N-Acylated and Schiff Base Derivatives of Pyridin-2-amines
Expanding on the transformations of the primary amine, the synthesis of N-acylated and Schiff base derivatives represents two of the most fundamental and widely used strategies for elaborating the this compound scaffold.
The formation of N-acylated derivatives is typically achieved by treating the parent amine with an acyl chloride or anhydride (B1165640) in the presence of a base. mdpi.com This straightforward reaction produces amides, which are important structural motifs in many biologically active molecules. The choice of acylating agent allows for the introduction of a vast array of functionalities. researchgate.net
Schiff base derivatives are synthesized through the condensation of the primary amine with an aldehyde or ketone, often with acid or base catalysis and removal of water. nih.gov This reaction has been used extensively to prepare libraries of compounds for biological evaluation, such as anticonvulsant and antimicrobial agents. nih.govnih.gov The electronic and steric properties of the aldehyde component can be easily varied to modulate the properties of the final Schiff base. researchgate.net
Table 2: Examples of Reagents for Derivatization of the Primary Amine
| Derivative Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| N-Acylated | Acyl Halide | Acetyl Chloride | Acetamide |
| N-Acylated | Anhydride | Acetic Anhydride | Acetamide |
| Schiff Base | Aromatic Aldehyde | Benzaldehyde | N-Benzylidene-amine (Imine) |
Rational Design and Synthesis of Substituted Pyridin-2-amine Analogues for Specific Research Pursuits
The derivatization strategies discussed above are often guided by the principles of rational design, particularly in the context of drug discovery. The 2-aminopyridine scaffold is a known "privileged structure" that appears in numerous kinase inhibitors. nih.govresearchgate.net By systematically modifying the three key positions of this compound, researchers can develop analogues that target specific biological entities with high potency and selectivity.
For example, in the development of kinase inhibitors, the phenyl group at C6 can serve as a key hydrophobic interaction domain, while modifications at the C3 position (via the bromine) can be used to explore deeper pockets of the ATP-binding site. nih.gov The 2-amino group often acts as a crucial hydrogen bond donor. The synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines has yielded potent PI3Kα inhibitors. nih.gov Similarly, substituted pyridin-3-amine derivatives have been designed as multi-targeted inhibitors against kinases relevant to non-small cell lung cancer, such as FGFR, RET, and EGFR. researchgate.net Structure-activity relationship (SAR) studies have shown that the precise placement of substituents is critical; for instance, moving the phenyl group from the C6 position on the pyridine ring can lead to a complete loss of activity against certain targets like MSK1. nih.gov
Application of Multi-Component Reaction Approaches for Divergent Pyridine Scaffolds
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. nih.gov While not a direct derivatization of the this compound molecule itself, MCRs are highly relevant for creating diverse libraries of substituted pyridines that include analogues of the target compound. researchgate.net
Several MCRs have been developed for the synthesis of the pyridine core, including:
Hantzsch Dihydropyridine Synthesis : A classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).
Zeolite-Catalyzed Condensations : Zeolites can catalyze three-component condensations of simple precursors like ethanol, formaldehyde, and ammonia to form pyridine and its methylated derivatives (picolines). nih.gov
Metal-Catalyzed MCRs : Lewis acids like SnCl₂·2H₂O can catalyze the one-pot reaction of aldehydes, β-ketoesters, anilines, and malononitrile (B47326) to afford polysubstituted pyridines in good yields. nih.gov
These approaches allow for the generation of a wide array of pyridine scaffolds with different substitution patterns in a highly convergent and atom-economical fashion. This is particularly advantageous in early-stage drug discovery for generating a large number of structurally diverse compounds for high-throughput screening.
Theoretical and Computational Investigations of 3 Bromo 6 Phenylpyridin 2 Amine
Prediction of Spectroscopic Parameters from First Principles
Without any available data from theoretical and computational investigations, it is not possible to generate the requested scientifically accurate article with detailed research findings and data tables for 3-Bromo-6-phenylpyridin-2-amine.
Molecular Dynamics Simulations in Complex Chemical Environments
As of the latest available research, specific studies on the molecular dynamics (MD) simulations of this compound in complex chemical environments have not been published. While theoretical and computational investigations, such as Density Functional Theory (DFT) studies, have been conducted on analogous bromo-pyridine derivatives to determine properties like optimized geometry, molecular electrostatic potential, and frontier molecular orbitals, dedicated molecular dynamics simulations for the title compound are not present in the current scientific literature. nih.govresearchgate.net
Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, such simulations could provide valuable insights into its behavior in various solvent environments, its interaction with biological macromolecules, or its conformational dynamics. This information is often crucial for understanding reaction mechanisms, predicting material properties, and aiding in drug design processes.
Typically, MD simulations would involve the following steps:
System Setup: Defining the initial coordinates of all atoms in the system, including the this compound molecule and the surrounding environment (e.g., water, organic solvents, or a biological receptor).
Force Field Selection: Choosing a suitable force field to describe the potential energy of the system. The force field consists of a set of parameters that define the bond lengths, bond angles, dihedral angles, and non-bonded interactions between atoms.
Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a defined period. This generates a trajectory of the system's evolution over time.
Analysis: Analyzing the trajectory to extract meaningful data, such as conformational changes, intermolecular interactions, diffusion coefficients, and binding affinities.
While DFT studies on similar molecules provide a static picture of the electronic structure, MD simulations would offer a dynamic view of how this compound behaves and interacts in a more realistic, complex setting. The absence of such studies represents a gap in the comprehensive computational characterization of this compound. Future research in this area would be beneficial for a more complete understanding of its properties and potential applications.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-Bromo-6-phenylpyridin-2-amine in solution. Through ¹H, ¹³C, and various 2D-NMR experiments, the connectivity and chemical environment of each atom can be mapped.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the amino group protons, as well as the aromatic protons on both the pyridine (B92270) and phenyl rings. The protons on the pyridine ring typically appear as doublets due to coupling with their adjacent proton. The phenyl group protons would show more complex multiplets. A broad singlet corresponding to the two protons of the primary amine (-NH₂) is also expected.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon. libretexts.org The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org Carbons bonded to nitrogen or bromine, and those in the aromatic rings, will have characteristic chemical shifts. The carbon bearing the bromine atom (C3) would be shifted upfield compared to an unsubstituted carbon, while the carbons attached to the nitrogen atoms (C2, C6) would be significantly downfield.
2D-NMR Spectroscopy: To definitively assign each proton and carbon signal, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton connectivity within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the phenyl ring and the pyridine core, and for assigning quaternary (non-protonated) carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| H4 | ~ 7.5 - 7.7 (d) | ~ 140 - 142 | Downfield shift due to deshielding from adjacent bromine and ring nitrogen. Coupled to H5. |
| H5 | ~ 6.8 - 7.0 (d) | ~ 110 - 115 | Upfield shift relative to H4, coupled to H4. |
| Phenyl H (ortho) | ~ 7.8 - 8.0 (m) | ~ 127 - 129 | Deshielded by proximity to the pyridine ring. |
| Phenyl H (meta) | ~ 7.4 - 7.6 (m) | ~ 128 - 130 | Typical aromatic region. |
| Phenyl H (para) | ~ 7.3 - 7.5 (m) | ~ 129 - 131 | Typical aromatic region. |
| NH₂ | ~ 4.5 - 5.5 (br s) | - | Broad singlet, chemical shift can be solvent-dependent. |
| C2 | - | ~ 155 - 158 | Quaternary carbon attached to two nitrogen atoms (amine and ring). |
| C3 | - | ~ 95 - 100 | Quaternary carbon attached to bromine, showing a significant upfield shift. |
| C6 | - | ~ 150 - 153 | Quaternary carbon attached to the phenyl group and ring nitrogen. |
| Phenyl C (ipso) | - | ~ 138 - 140 | Quaternary carbon where the phenyl ring attaches to the pyridine ring. |
| Note: Predicted values are based on data from analogous structures like 2-phenylpyridine (B120327) and substituted aminopyridines. Actual experimental values may vary. |
High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is essential for confirming the elemental composition of this compound. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accuracy allows for the determination of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.
For this compound (C₁₁H₉BrN₂), a key feature in the mass spectrum is the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da, with nearly equal intensity. This characteristic "doublet" is a clear indicator of the presence of a single bromine atom in the molecule.
Table 2: HRMS Data for this compound (C₁₁H₉BrN₂)
| Ion Species | Calculated m/z |
| [C₁₁H₉⁷⁹BrN₂ + H]⁺ | 249.0025 |
| [C₁₁H₉⁸¹BrN₂ + H]⁺ | 251.0005 |
| Note: These values represent the exact masses calculated for the protonated molecular ions containing each bromine isotope. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
IR Spectroscopy: In the IR spectrum of this compound, the most prominent features arise from the primary amine group. The N-H stretching vibrations of a primary amine typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com An N-H bending vibration (scissoring) is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com The C=C and C=N stretching vibrations of the aromatic pyridine and phenyl rings will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-N stretching of the aromatic amine will be visible in the 1250-1335 cm⁻¹ range. orgchemboulder.com A C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. It would be effective in identifying the C-Br stretch and the symmetric "breathing" modes of the aromatic rings, which may be weak or absent in the IR spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| N-H Bend (scissoring) | 1580 - 1650 | Medium |
| C=C / C=N Stretch (aromatic) | 1400 - 1600 | Strong |
| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |
| C-Br Stretch | 500 - 650 | Medium |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.
It can be hypothesized that the introduction of a bulky phenyl group at the C6 position in this compound would significantly influence the crystal packing. The phenyl group could engage in π-π stacking interactions with adjacent molecules, potentially disrupting the layered structure observed in the simpler analog and leading to a more complex three-dimensional network. The fundamental N—H···N hydrogen bonding motif, however, would likely be preserved.
Table 4: Crystallographic Data for the Analog 3-Bromopyridin-2-amine nih.gov
| Parameter | Value |
| Chemical Formula | C₅H₅BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2179 (6) |
| b (Å) | 4.0007 (2) |
| c (Å) | 12.8451 (6) |
| β (°) | 109.731 (3) |
| Volume (ų) | 591.01 (5) |
| Z (molecules/cell) | 4 |
| Key Interactions | N—H···N hydrogen bonds, C—Br···Br halogen bonds |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the conjugated π-electron systems within the molecule. The structure of this compound contains two aromatic rings (pyridine and phenyl) and an amino group, which acts as an auxochrome (a group that enhances light absorption).
The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The presence of the amino group, with its lone pair of electrons, can also give rise to weaker n → π* transitions. These transitions are characteristic of molecules containing both π-systems and heteroatoms with non-bonding electrons. researchgate.net The exact absorption maxima (λ_max) would be sensitive to the solvent polarity.
Advanced Chromatographic Methods for Purity Assessment and Analog Differentiation
Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or closely related analogs.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. A small spot of the compound is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). The polarity of the compound determines how far it travels up the plate. For this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used. The spot can be visualized under UV light (254 nm) due to the UV-absorbing aromatic rings. epfl.ch
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time (the time it takes for the compound to exit the column) is a characteristic property. A pure sample of this compound would exhibit a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration, allowing for precise quantification of purity.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical methods like Cyclic Voltammetry (CV) can be used to study the redox properties of this compound. This technique measures the current that develops in an electrochemical cell as the voltage is varied. It can identify the potentials at which the molecule is oxidized or reduced.
The aminopyridine moiety is electron-rich and can be oxidized. The phenyl and bromo substituents will also influence the electron density and, consequently, the oxidation and reduction potentials. CV can provide valuable information about the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is relevant to its potential applications in materials science and electronics. The experiments are typically carried out in a solution containing a supporting electrolyte. e-journals.in
Applications in Advanced Chemical Research and Materials Science
Catalytic Applications of 3-Bromo-6-phenylpyridin-2-amine Ligands and their Derivatives
Investigations into their Role in Homogeneous and Heterogeneous Catalysis
While direct catalytic applications of this compound are still an emerging area of research, the broader class of aminopyridine ligands has demonstrated significant potential in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, metal complexes of aminopyridines can facilitate a wide range of chemical transformations. For instance, similar bidentate nitrogen ligands are known to be effective in cross-coupling reactions.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which allows for easier separation and recycling. Aminopyridine ligands can be anchored to solid supports to create robust and reusable catalysts. The deoxygenative hydrogenation of amides to form amines, a crucial industrial process, has been achieved using heterogeneous catalysts, and research into new catalytic systems is ongoing. nih.gov
Exploration of Transition Metal Complexes for Specific Chemical Transformations
The formation of complexes between ligands and transition metals is a cornerstone of modern catalysis. The synthesis and characterization of metal complexes with ligands similar to this compound, such as those based on bis(2-picolyl)amine, have been reported. rsc.org These studies lay the groundwork for exploring the catalytic activity of complexes derived from this compound.
Palladium complexes, in particular, are renowned for their catalytic prowess in forming carbon-carbon bonds. Palladium(II) complexes with PN ligands (containing both phosphorus and nitrogen donor atoms) have shown high efficiency in Heck and Suzuki coupling reactions. researchgate.net Given the structural similarities, it is plausible that palladium complexes of this compound could also exhibit significant catalytic activity. Research into such complexes could lead to the development of new and efficient catalysts for the synthesis of complex organic molecules.
Contributions to Advanced Materials Science
The unique electronic and structural properties of this compound also make it a person of interest in the field of materials science, with potential applications in organic electronics, functional polymers, and liquid crystal displays.
Development of Organic Electronic and Optoelectronic Materials
Organic electronic and optoelectronic materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is heavily dependent on the properties of the organic materials used, particularly their ability to transport charge (holes and electrons).
A related compound, 6-Bromo-N-phenylpyridin-2-amine, is already noted for its potential in electronic materials. bldpharm.com Furthermore, research has shown that incorporating bromine atoms into triphenylamine (B166846) derivatives can enhance hole mobility, a key factor for efficient OLEDs. This suggests that the bromo and phenylpyridine moieties in this compound could contribute to favorable electronic properties. The synthesis of novel pyridine-based derivatives for various applications is an active area of research, with techniques like the Suzuki cross-coupling reaction being employed to create new materials. mdpi.com
Table 1: Potential Applications of this compound in Organic Electronics
| Application Area | Potential Role of this compound | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Hole transport material | Brominated aromatic amines can exhibit improved hole mobility. |
| Organic Photovoltaics (OPVs) | Donor or acceptor material component | The pyridine (B92270) and phenyl groups can be functionalized to tune electronic properties. |
| Organic Field-Effect Transistors (OFETs) | Semiconductor layer | The planar aromatic structure could facilitate charge transport. |
Research into Functional Polymers Incorporating Pyridine Units
Functional polymers, which have specific chemical functionalities integrated into their structure, are designed for a wide range of applications, including drug delivery, sensors, and catalysis. The incorporation of amine and pyridine groups into polymer chains can impart unique properties.
While the direct polymerization of this compound has not been extensively reported, its structure suggests it could be used as a monomer. The amine group provides a reactive site for polymerization reactions, such as polycondensation. The bromo- and phenyl- substituents offer further opportunities for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The development of amine-functional polymers is a significant area of research, with various synthetic strategies being explored.
Studies on their Utility as Chiral Dopants in Liquid Crystal Technologies
Liquid crystal displays (LCDs) are ubiquitous in modern electronics. The addition of chiral dopants to nematic liquid crystals induces a helical twist, leading to the formation of a cholesteric phase, which is essential for the operation of many LCD modes.
A study investigating pyridine derivatives as potential chiral dopants for liquid crystals highlighted that compounds with a large dipole moment and restricted rotation around single bonds can be effective. mdpi.com Density functional theory (DFT) calculations on a series of novel pyridine derivatives, synthesized via Suzuki cross-coupling, were used to predict their potential as chiral dopants by evaluating their dipole moments. mdpi.com Although this compound itself is not chiral, it can be derivatized to introduce chirality. The resulting chiral derivatives could then be investigated for their ability to induce a helical structure in liquid crystal hosts, a property quantified by the helical twisting power (HTP).
Research into Corrosion Inhibition Mechanisms using Pyridin-2-amine Derivatives
The study of pyridin-2-amine derivatives as corrosion inhibitors is a significant area of research in materials science. These compounds are effective in protecting metals, particularly steel, from corrosion in acidic environments, which is a prevalent issue in many industrial processes. The effectiveness of these inhibitors is attributed to the presence of nitrogen atoms in the pyridine ring and the amino group, which can act as adsorption centers on the metal surface. The phenyl group and the bromine atom in this compound are expected to further influence its adsorption characteristics and, consequently, its inhibition efficiency.
While direct studies on this compound as a corrosion inhibitor are not extensively documented in publicly available literature, the behavior of analogous pyridin-2-amine derivatives provides a strong framework for understanding its potential mechanism. Research on compounds such as 2-aminopyridine (B139424) and its derivatives reveals that they form a protective film on the metal surface, thereby mitigating the corrosive action of the acidic medium. researchgate.netcarta-evidence.orgiaea.org
The primary step in the mechanism of corrosion inhibition by organic molecules like pyridin-2-amine derivatives is their adsorption onto the metal surface. This process can be understood through adsorption isotherm models, which describe the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage on the metal. The Langmuir adsorption isotherm is frequently found to be applicable, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.netcarta-evidence.orgresearchgate.netiapchem.org
The adsorption process can involve both physisorption (electrostatic interactions between the charged metal surface and the inhibitor molecule) and chemisorption (the formation of coordinate bonds between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal). The presence of the phenyl group in this compound can enhance the surface coverage through π-π interactions, while the bromine atom may also participate in the adsorption process.
Table 1: Representative Adsorption Data for Pyridin-2-amine Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Adsorption Isotherm Model | Standard Free Energy of Adsorption (ΔG°ads) (kJ/mol) |
| 2-Aminopyridine | Mild Steel | 1 M HCl | Langmuir | -35.2 |
| Aminopyridine Schiff Base (HAPT) | Carbon Steel | 1 M HCl | Langmuir | -38.5 |
| Aminopyridine Schiff Base (HHTA) | Carbon Steel | 1 M HCl | Langmuir | -39.1 |
| 2-(butylamino)-4-phenylnicotinonitrile | Carbon Steel | 0.5 M H₂SO₄ | Langmuir | -30.8 |
This table presents representative data from studies on analogous pyridin-2-amine derivatives to illustrate the typical adsorption behavior. The values are indicative and can vary with experimental conditions.
The negative values of the standard free energy of adsorption (ΔG°ads) indicate a spontaneous adsorption process. mdpi.com The magnitude of ΔG°ads can provide insights into the nature of the adsorption; values around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative are indicative of chemisorption. Studies on related aminopyridine derivatives often show ΔG°ads values that suggest a mixed mode of adsorption involving both physisorption and chemisorption. iapchem.orgmdpi.com
Electrochemical techniques are powerful tools for quantifying the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study the kinetics of the corrosion process and the effectiveness of the inhibitor.
Potentiodynamic polarization studies on steel in acidic media in the presence of pyridin-2-amine derivatives typically show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net This is observed as a decrease in the corrosion current density (i_corr) in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the properties of the inhibitor film and the corrosion process. researchgate.netelectrochemsci.orgmdpi.com In a typical EIS experiment for a corrosion system, the Nyquist plot for an uninhibited system shows a single semicircle, representing the charge transfer resistance of the corrosion process. In the presence of an effective inhibitor like a pyridin-2-amine derivative, the diameter of this semicircle increases significantly, indicating an increase in the charge transfer resistance (R_ct) and a decrease in the corrosion rate. researchgate.net The inhibition efficiency (IE%) can be calculated from the R_ct values.
Table 2: Representative Electrochemical Data for Pyridin-2-amine Derivatives as Corrosion Inhibitors
| Inhibitor | Concentration (mM) | Metal | Corrosive Medium | Inhibition Efficiency (IE%) from Potentiodynamic Polarization | Inhibition Efficiency (IE%) from EIS |
| 2-Aminopyridine | 5.0 | Mild Steel | 1 M HCl | 92.5 | 93.1 |
| Aminopyridine Schiff Base (HAPT) | 0.5 | Carbon Steel | 1 M HCl | 93.4 | 94.2 |
| Aminopyridine Schiff Base (HHTA) | 0.5 | Carbon Steel | 1 M HCl | 95.2 | 96.0 |
| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | 0.2 | Mild Steel | 1 M HCl | 95.8 | 96.1 |
This table presents representative data from studies on analogous pyridin-2-amine derivatives to illustrate typical inhibitor performance. The values are indicative and can vary with experimental conditions.
The data consistently show that increasing the concentration of the aminopyridine inhibitor leads to a higher inhibition efficiency, up to an optimal concentration. iapchem.orgchemmethod.comnih.gov The high inhibition efficiencies observed for various pyridin-2-amine derivatives underscore the potential of this compound as an effective corrosion inhibitor.
Exploration as Precursors for Novel Synthetic Reagents
The chemical structure of this compound, featuring both a bromo substituent and an amino group, makes it a highly valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds. The bromine atom serves as a handle for various cross-coupling reactions, while the amino group can be a site for substitution or a directing group in further transformations.
The palladium-catalyzed cross-coupling reactions of 3-halo-2-aminopyridines are a well-established strategy for the synthesis of N³-substituted-2,3-diaminopyridines. nih.govresearchgate.net These reactions, such as the Buchwald-Hartwig amination, allow for the formation of new carbon-nitrogen bonds. In the case of this compound, the bromine at the 3-position can be readily displaced by various amines to introduce a diverse range of substituents.
Furthermore, the bromine atom is amenable to Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds. mdpi.com By reacting this compound with various boronic acids in the presence of a palladium catalyst, a second phenyl group or other aryl or alkyl moieties can be introduced at the 3-position of the pyridine ring. This versatility allows for the construction of complex molecular scaffolds that are of interest in medicinal chemistry and materials science.
The amino group at the 2-position can also participate in various reactions. It can be acylated to form amides or can be used to direct further electrophilic substitution on the pyridine ring. The interplay between the bromo and amino groups allows for a rich and diverse chemistry, making this compound a versatile starting material for the synthesis of novel compounds with potentially interesting biological or material properties. For instance, similar bromo-aminopyridines have been used in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. rsc.org
Structure Activity Relationship Sar Studies in Non Biological Contexts and Methodological Advancements
Methodologies for Systematic Structural Perturbation and Analog Synthesis
The synthesis of functionalized pyridines, including analogs of 3-Bromo-6-phenylpyridin-2-amine, is a cornerstone of organic chemistry, with numerous methods developed to achieve structural diversity. These methods allow for systematic changes to the core structure, enabling the study of how different substituents affect the molecule's properties.
Classical methods for pyridine (B92270) synthesis include the Hantzsch reaction, which involves the condensation of an amine with a carbonyl compound, though this can limit the functionality at the 3 and 5 positions to carboxyl groups. nih.gov Other traditional approaches include multicomponent condensation reactions, cycloadditions, and the electrocyclization of azatrienes. nih.gov
More contemporary and versatile methods have emerged, offering greater control and a broader substrate scope. Rhodium-catalyzed reactions, for instance, have been employed in the one-pot synthesis of highly functionalized pyridines from isoxazoles. nih.gov This method proceeds through a carbenoid-induced ring expansion, followed by rearrangement and oxidation. nih.gov The conditions for such reactions must be carefully optimized, considering factors like the reversible coordination of the isoxazole (B147169) nitrogen to the catalyst and the potential for side reactions at elevated temperatures. nih.gov
The synthesis of specific analogs, such as 2-amino-3-bromo-pyridine derivatives, can be achieved through electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS). nih.gov These intermediates can then undergo further reactions, such as cyclization with ethyl bromopyruvate, to build more complex heterocyclic systems. nih.gov For the synthesis of 2-Bromo-6-alkylaminopyridines and 2,6-Dialkylaminopyridines, methods involving high pressure and temperature in a pressure tube have proven successful, starting from 2,6-Dibromopyridine (B144722) and the appropriate amine. georgiasouthern.edugeorgiasouthern.edu
The functionalization of the pyridine ring itself is a key area of research. researchgate.net Direct C-H bond functionalization is a highly sought-after strategy for modifying complex molecules in the later stages of a synthesis. uni-muenster.de A novel approach involves the temporary de-aromatization of the pyridine ring to create a stable dienamine intermediate, which reverses the electronic properties and allows for the selective introduction of various functional groups at the meta-position. uni-muenster.de
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also instrumental in creating analogs. These reactions enable the formation of carbon-carbon bonds, for example, by coupling N-arylated 1,2,4-triazole (B32235) derivatives with aryl or heteroaryl boronic acids to create 1,3-diarylated products. nih.gov
A summary of synthetic strategies for pyridine derivatives is presented below:
| Method | Description | Key Features | Reference(s) |
| Hantzsch Reaction | Condensation of amines and carbonyl compounds. | Classic method, can have limitations on substituent placement. | nih.gov |
| Rhodium-Catalyzed Ring Expansion | Ring expansion of isoxazoles with vinyldiazomethanes. | One-pot procedure for highly functionalized pyridines. | nih.gov |
| Electrophilic Aromatic Substitution | Use of reagents like NBS to introduce bromine. | Common method for synthesizing bromo-amino-pyridines. | nih.gov |
| High-Pressure Amination | Reaction of dibromopyridines with amines under high pressure and temperature. | Effective for synthesizing alkylaminopyridines. | georgiasouthern.edugeorgiasouthern.edu |
| Temporary De-aromatization | Reverses electronic properties to allow meta-functionalization. | Novel strategy for accessing previously difficult-to-functionalize positions. | uni-muenster.de |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura and other reactions to form C-C bonds. | Versatile for creating a wide range of arylated analogs. | nih.gov |
Correlation of Electronic and Steric Effects of Substituents with Chemical Reactivity and Selectivity
The reactivity and selectivity of this compound and its derivatives are governed by a delicate interplay of electronic and steric effects imparted by their substituents. The phenyl group, for instance, contributes to potential hydrophobic interactions. ontosight.ai
The electronic properties of substituents on the pyridine ring significantly influence its reactivity. Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. acs.org The position of the substituent relative to the nitrogen atom and other functional groups is also critical. For example, in the bromination of phenols, the regioselectivity can be controlled by the steric hindrance of the reagents and intermediates formed during the reaction. ccspublishing.org.cnyoutube.com
Steric hindrance plays a crucial role in directing the outcome of reactions. youtube.com Bulky substituents can block access to certain positions on the ring, favoring reaction at less hindered sites. youtube.com For instance, in electrophilic aromatic substitution reactions, a bulky directing group will often lead to a preference for the para-product over the ortho-product due to reduced steric clash. youtube.com
The interplay between electronic and steric effects is evident in the synthesis of functionalized pyridines. In some cases, electronic effects are the primary driving force, while in others, steric considerations dominate. youtube.com The development of regioselective reactions often relies on exploiting these subtle differences. ccspublishing.org.cn
Computational Approaches in SAR Derivation for Chemical Property Prediction
Computational chemistry offers powerful tools for predicting the chemical properties of molecules like this compound and its analogs, providing insights that can guide experimental work. Density Functional Theory (DFT) is a widely used method for these purposes. acs.org
Computational models can be used to predict various properties, including:
Reactivity: By calculating parameters like electrostatic potential surfaces, researchers can identify regions of a molecule that are electron-rich or electron-poor, predicting where reactions are likely to occur. researchgate.net
Permeability: Computational descriptors can be used to predict how easily a molecule will pass through a membrane, a property that is influenced by factors like desolvation from water. researchgate.net Studies have shown that while pyridine itself is highly permeable, the introduction of substituents can significantly reduce this property. researchgate.net
Spectroscopic Properties: Computational methods can help in the interpretation of experimental data, such as NMR spectra. georgiasouthern.edugeorgiasouthern.edu
For instance, in the study of spin-crossover (SCO) complexes, DFT calculations have been used to investigate spin-state energetics. acs.org While accurately predicting transition temperatures remains challenging, these methods can reveal correlations between substituent properties and the observed behavior of the complexes. acs.org
Methodological Strategies for Resolving Discrepancies in Experimental Data
Discrepancies in experimental data can arise from various sources, including differences in reaction conditions, the purity of starting materials, and the analytical techniques used. Methodological strategies to address these discrepancies are crucial for ensuring the reliability of scientific findings.
One approach is the careful and systematic variation of reaction parameters. For example, in the development of a palladium-catalyzed annulation reaction, different catalysts, bases, and solvents were screened to optimize the yield of the desired product. acs.org This systematic approach helps to identify the optimal conditions and understand the factors that may have led to different results in previous experiments.
Another important strategy is the use of multiple analytical techniques to characterize products. Techniques such as NMR, HPLC, LC-MS, and UPLC provide complementary information about the structure and purity of a compound. bldpharm.com
In cases where experimental results are unexpected, control experiments can be designed to elucidate the reaction mechanism. For instance, to confirm an oxidative dehydrogenation pathway, a reaction might be run under an inert atmosphere and the results compared to those obtained in the presence of an oxidant. acs.org
Investigation of Non-Covalent Molecular Interactions (e.g., Halogen Bonding, Hydrophobic Interactions)
Non-covalent interactions play a critical role in determining the structure and properties of molecules and materials. mdpi.comrsc.org For this compound, halogen bonding and hydrophobic interactions are particularly relevant.
Halogen Bonding:
A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. mdpi.com The strength of this interaction can be modulated by the nature of the halogen and the substituents on the molecule. mdpi.com In the case of brominated pyridines, the bromine atom can act as a halogen bond donor. nih.govacs.org The strength of this interaction is significantly enhanced when the pyridine ring is positively charged, for example, through protonation or N-alkylation. nih.govacs.org
Computational studies, such as the analysis of molecular electrostatic potential surfaces, can be used to visualize the σ-hole and predict the strength and directionality of halogen bonds. researchgate.net Experimental evidence for halogen bonding can be obtained from X-ray crystallography, where the bond lengths and angles can be precisely measured. nih.govacs.org
Hydrophobic Interactions:
Hydrophobic interactions are driven by the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. ontosight.ai The phenyl group in this compound contributes to its potential for hydrophobic interactions. ontosight.ai These interactions are important in various contexts, including the stabilization of ligand-protein complexes and the self-assembly of molecules. nih.gov
The strength of hydrophobic interactions can be influenced by the size and shape of the hydrophobic groups. rsc.org Computational methods can be used to model and quantify these interactions. nih.gov
Below is a table summarizing the key non-covalent interactions for this class of compounds:
| Interaction | Description | Key Features | Reference(s) |
| Halogen Bonding | Directional interaction involving a halogen atom's σ-hole. | Strength is enhanced by electron-withdrawing groups and positive charge on the pyridine ring. | mdpi.comnih.govacs.org |
| Hydrophobic Interactions | Aggregation of nonpolar groups in a polar solvent. | Driven by the phenyl substituent. | ontosight.ainih.govrsc.org |
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes for Diversified Pyridin-2-amine Scaffolds
The synthesis of highly substituted pyridine (B92270) derivatives remains a significant focus in organic chemistry. nih.gov Future efforts will likely concentrate on the development of more efficient and versatile synthetic methodologies to access a wider range of pyridin-2-amine scaffolds. While traditional methods for pyridine synthesis exist, there is a continuous drive for innovation. organic-chemistry.org
One promising area is the advancement of multi-component reactions (MCRs), which allow for the construction of complex molecules like pyridine derivatives in a single step from simple precursors. researchgate.net This approach offers advantages in terms of efficiency and atom economy. researchgate.net For instance, novel MCRs could be designed to introduce diverse substituents at various positions of the pyridin-2-amine core, including the phenyl group, in a highly controlled manner.
Furthermore, the development of novel catalytic systems is crucial. This includes the exploration of new transition metal catalysts for cross-coupling reactions to introduce the phenyl group or other aryl substituents. Additionally, metal-free synthetic strategies are gaining traction as they offer more sustainable alternatives. researchgate.net The direct C-H functionalization of pyridine rings is another area of active research that could provide more direct and efficient routes to substituted pyridin-2-amines, minimizing the need for pre-functionalized starting materials. rsc.org
The table below summarizes potential future synthetic strategies for diversified pyridin-2-amine scaffolds.
| Synthetic Strategy | Description | Potential Advantages |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | High efficiency, atom economy, reduced waste, and operational simplicity. |
| Novel Catalytic Systems | Development of new catalysts (e.g., based on earth-abundant metals) for cross-coupling and C-H activation reactions. | Improved yields, broader substrate scope, milder reaction conditions, and lower costs. |
| Direct C-H Functionalization | Activation and functionalization of C-H bonds on the pyridine ring without prior conversion to other functional groups. | Increased step- and atom-economy, and reduced synthetic steps. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch process. | Enhanced safety, better control over reaction parameters, and easier scalability. |
Application of Advanced Computational Methods for Predictive Design and Optimization of Derivatives
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For derivatives of 3-Bromo-6-phenylpyridin-2-amine, advanced computational methods can be employed to predict their properties and guide the design of new molecules with enhanced activities.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. researchgate.net It can be used to calculate various molecular properties, such as molecular electrostatic potential (MEP), which can help in understanding the reactive sites of a molecule. researchgate.net For instance, MEP analysis can predict the most likely sites for electrophilic and nucleophilic attack on the this compound scaffold.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes or receptors. This can aid in the rational design of new drug candidates with improved potency and selectivity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity, further guiding the optimization of lead compounds.
The following table outlines the application of various computational methods in the design of pyridin-2-amine derivatives.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculations. | Molecular geometry, electronic distribution, reactivity indices, and spectroscopic properties. researchgate.net |
| Molecular Docking | Prediction of ligand-protein interactions. | Binding affinity, binding mode, and identification of key interacting residues. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of the biological activity of new compounds based on their structural features. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Conformational changes, stability of ligand-protein complexes, and binding free energies. researchgate.net |
Exploration of Unconventional Catalytic Roles for Pyridin-2-amine Derived Ligands
Pyridin-2-amine derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. georgiasouthern.edu An emerging trend is the exploration of unconventional catalytic roles for ligands derived from scaffolds like this compound.
The bifunctional nature of 2-aminopyridine (B139424), with its pyridine nitrogen and exocyclic amino group, allows for versatile coordination modes. wikipedia.org By modifying the substituents on the pyridine ring, such as the phenyl group at the 6-position, the steric and electronic properties of the resulting metal complexes can be fine-tuned. This can lead to catalysts with novel reactivity and selectivity.
For example, ligands derived from this compound could be employed in asymmetric catalysis, where the chiral environment created by the ligand induces enantioselectivity in a chemical reaction. Furthermore, these ligands could be used to stabilize reactive metal intermediates or to facilitate challenging bond activations. The bromo substituent at the 3-position also offers a handle for further functionalization, allowing for the creation of more complex ligand architectures, such as pincer-type ligands.
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing the process of drug discovery and materials development. These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the pace of research.
For the this compound scaffold, automated synthesis platforms can be utilized to systematically explore the chemical space around this core structure. researchgate.net By varying the substituents at the bromo, phenyl, and amino positions, a diverse library of derivatives can be generated in a short period. This can be achieved using robotic systems that perform repetitive synthetic operations, such as liquid handling, heating, and purification. nih.gov
Once synthesized, these compound libraries can be screened for their biological activity or material properties using HTE techniques. This allows for the rapid identification of "hit" compounds with desired characteristics, which can then be further optimized. The combination of automated synthesis and HTE provides a powerful tool for accelerating the discovery of new pyridin-2-amine derivatives with valuable applications. researchgate.net
Innovations in Sustainability and Green Chemistry for Pyridin-2-amine Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. nih.gov Future research on the synthesis of this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally friendly processes.
This includes the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. ijarsct.co.in The development of solvent-free reaction conditions is another important goal. ijarsct.co.in Microwave-assisted synthesis has emerged as a green technology that can often reduce reaction times, increase yields, and lower energy consumption. nih.gov
The use of catalysts that are based on abundant and non-toxic metals is also a key aspect of green chemistry. rsc.org Furthermore, there is a growing interest in the use of biocatalysts, such as enzymes, which can catalyze reactions under mild conditions with high selectivity. ijarsct.co.in By incorporating these green chemistry principles, the production of pyridin-2-amine derivatives can be made more sustainable and economically viable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
